REACTION_CXSMILES
|
[H][H].[O:3]([C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[CH:13]([OH:16])[C:14]#[CH:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O1CCOCC1>[O:3]([C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[CH:13]([OH:16])[CH:14]=[CH2:15])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
33.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(C#C)O)C=CC1
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(C=C)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |